Cas no 2228665-12-9 (1-ethylcyclobutane-1-sulfonyl fluoride)
1-ethylcyclobutane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 1-ethylcyclobutane-1-sulfonyl fluoride
- 2228665-12-9
- EN300-2001935
-
- Inchi: 1S/C6H11FO2S/c1-2-6(4-3-5-6)10(7,8)9/h2-5H2,1H3
- InChI Key: MNSNYYNLNNRIPT-UHFFFAOYSA-N
- SMILES: S(C1(CC)CCC1)(=O)(=O)F
Computed Properties
- Exact Mass: 166.04637893g/mol
- Monoisotopic Mass: 166.04637893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 42.5Ų
1-ethylcyclobutane-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2001935-0.05g |
1-ethylcyclobutane-1-sulfonyl fluoride |
2228665-12-9 | 0.05g |
$1537.0 | 2023-09-16 | ||
| Enamine | EN300-2001935-0.1g |
1-ethylcyclobutane-1-sulfonyl fluoride |
2228665-12-9 | 0.1g |
$1610.0 | 2023-09-16 | ||
| Enamine | EN300-2001935-0.25g |
1-ethylcyclobutane-1-sulfonyl fluoride |
2228665-12-9 | 0.25g |
$1683.0 | 2023-09-16 | ||
| Enamine | EN300-2001935-0.5g |
1-ethylcyclobutane-1-sulfonyl fluoride |
2228665-12-9 | 0.5g |
$1757.0 | 2023-09-16 | ||
| Enamine | EN300-2001935-1.0g |
1-ethylcyclobutane-1-sulfonyl fluoride |
2228665-12-9 | 1g |
$1829.0 | 2023-06-02 | ||
| Enamine | EN300-2001935-2.5g |
1-ethylcyclobutane-1-sulfonyl fluoride |
2228665-12-9 | 2.5g |
$3585.0 | 2023-09-16 | ||
| Enamine | EN300-2001935-5.0g |
1-ethylcyclobutane-1-sulfonyl fluoride |
2228665-12-9 | 5g |
$5304.0 | 2023-06-02 | ||
| Enamine | EN300-2001935-10.0g |
1-ethylcyclobutane-1-sulfonyl fluoride |
2228665-12-9 | 10g |
$7866.0 | 2023-06-02 | ||
| Enamine | EN300-2001935-1g |
1-ethylcyclobutane-1-sulfonyl fluoride |
2228665-12-9 | 1g |
$1829.0 | 2023-09-16 | ||
| Enamine | EN300-2001935-5g |
1-ethylcyclobutane-1-sulfonyl fluoride |
2228665-12-9 | 5g |
$5304.0 | 2023-09-16 |
1-ethylcyclobutane-1-sulfonyl fluoride Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 1-ethylcyclobutane-1-sulfonyl fluoride
Introduction to 1-Ethylcyclobutane-1-Sulfonyl Fluoride (CAS No. 2228665-12-9)
1-Ethylcyclobutane-1-sulfonyl fluoride (CAS No. 2228665-12-9) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has been the subject of extensive research due to its potential applications in drug delivery systems, catalysis, and advanced materials development.
The sulfonyl fluoride functional group in 1-Ethylcyclobutane-1-sulfonyl fluoride plays a pivotal role in its chemical reactivity and versatility. Recent studies have highlighted its ability to act as a reactive intermediate in the synthesis of bioactive molecules, making it a valuable tool in medicinal chemistry. Its cyclobutane ring contributes to its structural rigidity, which is advantageous in designing molecules with specific stereochemical properties.
One of the most promising applications of 1-Ethylcyclobutane-1-sulfonyl fluoride lies in its use as a precursor for the synthesis of sulfonamides and other sulfur-containing compounds. These derivatives have shown potential in inhibiting enzymes involved in various pathological processes, such as cancer and inflammation. Researchers have reported that the fluorinated sulfonyl group enhances the bioavailability and stability of these compounds, making them more effective drug candidates.
In the realm of catalysis, 1-Ethylcyclobutane-1-sulfonyl fluoride has been employed as a catalyst for various organic transformations, including nucleophilic substitutions and cycloadditions. Its ability to activate otherwise unreactive substrates has been extensively documented in recent publications, underscoring its importance in modern catalytic methodologies.
The synthesis of 1-Ethylcyclobutane-1-sulfonyl fluoride involves a multi-step process that typically begins with the preparation of the corresponding sulfonic acid derivative. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the production process, ensuring high yields and purity levels.
From an environmental standpoint, researchers have explored the biodegradation pathways of sulfonyl fluoride compounds like CAS No. 2228665-12-9, aiming to assess their impact on ecosystems. Studies indicate that these compounds undergo rapid hydrolysis under physiological conditions, minimizing their persistence in the environment.
In conclusion, 1-Ethylcyclobutane-1-sulfonyl fluoride (CAS No. 2228665-12-9) stands out as a multifaceted compound with immense potential across diverse scientific domains. Its unique chemical properties and versatile applications continue to drive innovative research, positioning it as a key player in contemporary chemical science.
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